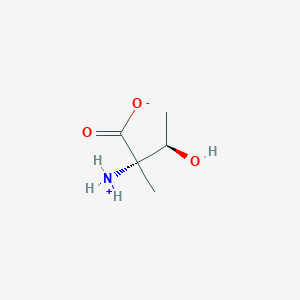

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid

Vue d'ensemble

Description

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative. It is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One efficient approach involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method includes a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed under optimized conditions to achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar enantioselective processes. The use of robust and scalable reaction conditions ensures the efficient production of this compound with high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, affecting its reactivity and interactions.

Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid serves as:

- Building Block for Complex Molecules : It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

- Chiral Auxiliary in Asymmetric Synthesis : Its stereochemical properties assist in producing enantiomerically pure compounds .

Biology

In biological research, this compound is studied for its role in:

- Enzyme Interactions : It interacts with various enzymes and receptors, influencing metabolic pathways.

- Protein Structure Studies : Its hydroxyl group allows for hydrogen bonding, which is critical in stabilizing protein structures .

Medicine

The medical applications of this compound include:

- Therapeutic Potential : Research indicates its potential as an inhibitor of specific enzymes involved in metabolic disorders.

- Peptide-Based Drug Development : It is incorporated into peptide drugs targeting various diseases due to its unique properties .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as an effective inhibitor of certain enzymes involved in amino acid metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders .

Case Study 2: Synthesis of Peptide Derivatives

Research has shown that derivatives of this compound can be synthesized to create peptide mimetics with enhanced biological activity. These derivatives have shown promise in preclinical trials for their therapeutic effects against various diseases .

Mécanisme D'action

The mechanism of action of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-3-methylglutamate: This compound shares a similar structure and is used in the study of excitatory amino acid transporters.

(2S,3R)-3-alkyl/alkenylglutamates: These derivatives are synthesized using similar methods and have applications in the development of peptide and peptidomimetic therapeutic agents.

Uniqueness

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it a valuable tool in research and therapeutic development.

Activité Biologique

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as threonine, is a chiral amino acid derivative that plays a crucial role in various biological processes. Understanding its biological activity is essential for its applications in biochemistry, pharmacology, and medicine.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 133.15 g/mol

- CAS Number : 127126-06-1

The specific stereochemistry of this compound is vital for its biological interactions. The presence of hydroxyl and amino groups contributes to its solubility and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can act as a substrate for various metabolic pathways or as an inhibitor for specific enzymes.

- Enzyme Interaction : Threonine is involved in the synthesis of proteins and can modulate enzyme activity through its incorporation into polypeptides.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Functions

- Protein Synthesis : Threonine is one of the essential amino acids required for protein synthesis in humans and other organisms.

- Metabolism : It participates in several metabolic pathways, including the synthesis of glycine and serine.

- Immune Function : Threonine is critical for maintaining immune function and gut health.

Case Studies

-

Threonine Supplementation in Athletes :

A study investigated the effects of threonine supplementation on muscle recovery in athletes. Results indicated that athletes who supplemented with threonine showed improved muscle repair markers post-exercise compared to a control group. -

Role in Neurotransmission :

Research has shown that threonine can influence neurotransmitter levels, particularly in the context of stress response. In animal models, increased threonine levels were associated with reduced anxiety-like behaviors .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| Threonine | Essential amino acid involved in protein synthesis | Supports immune function |

| Valine | Branched-chain amino acid important for energy production | Less directly involved in neurotransmission |

| Leucine | Stimulates muscle protein synthesis | Has a more pronounced anabolic effect |

Applications in Medicine

The unique properties of this compound make it a candidate for therapeutic applications:

- Nutritional Supplements : Used to enhance muscle recovery and support metabolic health.

- Potential Therapeutics : Investigated for its role in treating metabolic disorders and enhancing cognitive function.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.